18F-Ftha
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Overview
Description
14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid is a radiocompound used for imaging fatty acid circulation by positron emission tomography. This compound has gained significant attention due to its ability to visualize lipid metabolism, which is crucial for understanding various metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid involves a nucleophilic substitution reaction. The precursor, benzyl-14-(R,S)-tosyl-6-thia-heptadecanoate, undergoes a nucleophilic reaction with fluorine-18, followed by hydrolysis and purification using high-performance liquid chromatography . The reaction conditions are optimized to achieve a high radiochemical yield and purity .
Industrial Production Methods: Industrial production of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid has been automated using synthesizers like the Elixys module. This automation has significantly increased the radiochemical yield and reduced radiation exposure during production . The process includes nucleophilic labeling, deprotection, and purification steps, ensuring the final product meets the necessary quality control standards .
Chemical Reactions Analysis
Types of Reactions: 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid primarily undergoes nucleophilic substitution reactions during its synthesis . It can also participate in hydrolysis reactions during the purification process .
Common Reagents and Conditions: The common reagents used in the synthesis include benzyl-14-(R,S)-tosyl-6-thia-heptadecanoate as the precursor and fluorine-18 as the nucleophile . The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products: The major product formed from these reactions is 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid, which is then purified to remove any unreacted precursors and by-products .
Scientific Research Applications
14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid is widely used in scientific research for imaging fatty acid metabolism. It is particularly useful in studying metabolic diseases such as diabetes, cardiovascular diseases, and obesity . In addition, it has applications in cancer research, where it helps visualize tumor metabolism . The compound is also used in preclinical studies involving animal models to understand the biodistribution and partitioning of fatty acids in various tissues .
Mechanism of Action
14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid acts as a fatty acid analogue, mimicking the behavior of natural fatty acids in the body. It is taken up by tissues and incorporated into lipid pools, allowing for the visualization of fatty acid metabolism using positron emission tomography . The compound’s uptake is influenced by factors such as insulin levels, which affect its distribution and clearance from tissues .
Comparison with Similar Compounds
Similar Compounds:
- 2-deoxy-2-[18F]fluoro-D-glucose
- [1-11C]palmitate
Uniqueness: While 2-deoxy-2-[18F]fluoro-D-glucose is the gold standard for imaging glucose metabolism, 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid provides unique insights into fatty acid metabolism . Unlike [1-11C]palmitate, which has a short half-life, 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid offers a longer imaging window, making it more suitable for certain metabolic studies .
Properties
CAS No. |
137564-73-9 |
---|---|
Molecular Formula |
C16H31FO2S |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
5-(8-(18F)fluoranylundecylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19)/i17-1 |
InChI Key |
WZMTZBLNUCAEPM-SJPDSGJFSA-N |
Isomeric SMILES |
CCCC(CCCCCCCSCCCCC(=O)O)[18F] |
Canonical SMILES |
CCCC(CCCCCCCSCCCCC(=O)O)F |
Origin of Product |
United States |
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